(5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione hydrochloride
CAS No.: 1094609-08-1
Cat. No.: VC4321085
Molecular Formula: C13H13ClN2O4S
Molecular Weight: 328.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094609-08-1 |
|---|---|
| Molecular Formula | C13H13ClN2O4S |
| Molecular Weight | 328.77 |
| IUPAC Name | (5Z)-3-(2-aminoethyl)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione;hydrochloride |
| Standard InChI | InChI=1S/C13H12N2O4S.ClH/c14-3-4-15-12(16)11(20-13(15)17)6-8-1-2-9-10(5-8)19-7-18-9;/h1-2,5-6H,3-4,7,14H2;1H/b11-6-; |
| Standard InChI Key | UYHMUSUWMAJUQO-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN.Cl |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound features a thiazolidine-2,4-dione core substituted with a 1,3-benzodioxole group at the 5-position and a 2-aminoethyl chain at the 3-position (Figure 1). The Z-configuration of the benzodioxol-5-ylmethylene group is critical for its biological activity, as stereoisomerism affects binding to targets like ERK and PPAR-γ .
Table 1: Key Structural Descriptors
Synthesis
The synthesis involves a multi-step route:
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Knoevenagel Condensation: 1,3-Benzodioxole-5-carbaldehyde reacts with thiazolidine-2,4-dione to form the benzylidene intermediate .
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Aminoethylation: The intermediate undergoes nucleophilic substitution with 2-chloroethylamine in the presence of KOH .
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Hydrochloride Formation: The free base is treated with HCl to yield the final product .
Yield optimization (65–90%) is achieved using polar aprotic solvents like DMF and catalysts such as piperidine .
Pharmacological Activities
Anticancer Activity
The compound inhibits ERK signaling in melanoma cells by targeting the ERK docking domain, reducing proliferation (IC₅₀: 12.6 μM) . Molecular docking reveals interactions with ERK residues Lys833 and Val882, stabilizing the inactive kinase conformation .
Antimicrobial and Antiparasitic Effects
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Schistosomicidal Activity: At 50 μM, it causes 83.3% mortality in Schistosoma mansoni adult worms by inducing tegument damage .
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Antioxidant Properties: Scavenges DPPH radicals with an EC₅₀ of 18.4 μM, attributed to the electron-donating benzodioxole moiety .
Metabolic Modulation
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α-Amylase Inhibition: Binds to the catalytic site of α-amylase (ΔG = −9.2 kcal/mol), reducing carbohydrate hydrolysis (IC₅₀: 14.7 μM) .
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PPAR-γ Activation: The thiazolidinedione core acts as a partial agonist, improving insulin sensitivity in diabetic models .
Table 2: Pharmacological Profile
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: High gastrointestinal absorption (78–92%) due to moderate lipophilicity (LogP: 1.2) .
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Distribution: Low blood-brain barrier permeability (Pe: 0.8 × 10⁻⁶ cm/s), minimizing neurotoxicity .
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Metabolism: Primarily metabolized by CYP2C9 and CYP3A4, forming inactive glucuronides .
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Excretion: Renal clearance (t₁/₂: 6.2 h) accounts for 65% of elimination .
Toxicity Concerns
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Hepatotoxicity: Elevated ALT/AST levels observed at doses >50 mg/kg in rodents, linked to mitochondrial dysfunction .
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Cardiotoxicity: Prolongs QTc interval at high concentrations (IC₅₀: 28 μM) .
Computational and Structural Insights
DFT Studies
Density functional theory (B3LYP/6-311G) calculations reveal:
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Electrostatic Potential: The benzodioxole oxygen atoms act as nucleophilic sites, favoring interactions with ERK and PPAR-γ .
Molecular Docking
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ERK1/2 Binding: Forms hydrogen bonds with Lys833 and hydrophobic interactions with Val882 (Binding affinity: −9.8 kcal/mol) .
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PPAR-γ Binding: Stabilizes the AF-2 helix via salt bridges with Glu343 and His449 .
Applications in Drug Development
Anticancer Agents
Derivatives of this compound are being explored as GLUT1 inhibitors (e.g., G5, IC₅₀: 5.4 μM) to disrupt glucose uptake in leukemia cells .
Antiparasitic Drugs
Structural analogs with bromine substitutions show enhanced efficacy against Schistosoma species (EC₅₀: 8.2 μM) .
Metabolic Disease Therapeutics
Hybrid molecules combining TZD and benzothiazole moieties improve insulin sensitization while reducing edema risk .
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